molecular formula C22H20N2O2S B2567709 (E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 681163-47-3

(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2567709
CAS RN: 681163-47-3
M. Wt: 376.47
InChI Key: NIGIYBSTXPIVBR-FMIVXFBMSA-N
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Description

The compound “(E)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(thiophen-2-yl)acrylamide” is a complex organic molecule. It contains a benzo[cd]indole core, which is a polycyclic aromatic hydrocarbon, and also features a thiophene ring, an acrylamide group, and a butyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzo[cd]indol-6-yl group suggests a polycyclic structure with fused benzene and pyrrole rings . The thiophen-2-yl group is a five-membered ring containing sulfur .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For instance, the acrylamide group could potentially undergo hydrolysis, and the thiophene ring might be susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar acrylamide group could enhance its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s used in materials science, its properties would likely depend on its electronic structure .

Future Directions

The future research directions would depend on the context in which this compound is being studied. It could potentially be investigated for various applications in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(E)-N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-2-3-13-24-19-11-10-18(16-7-4-8-17(21(16)19)22(24)26)23-20(25)12-9-15-6-5-14-27-15/h4-12,14H,2-3,13H2,1H3,(H,23,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGIYBSTXPIVBR-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)C=CC4=CC=CS4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)/C=C/C4=CC=CS4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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